molecular formula C11H11N3O5 B15329193 7-(2-Methoxyethoxy)-6-nitroquinazolin-4(3h)-one CAS No. 1012057-58-7

7-(2-Methoxyethoxy)-6-nitroquinazolin-4(3h)-one

Cat. No.: B15329193
CAS No.: 1012057-58-7
M. Wt: 265.22 g/mol
InChI Key: PVRDEQDUHXKCET-UHFFFAOYSA-N
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Description

7-(2-Methoxyethoxy)-6-nitroquinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Methoxyethoxy)-6-nitroquinazolin-4(3H)-one typically involves the following steps:

    Etherification: The methoxyethoxy group is introduced via etherification reactions, often using methoxyethanol as a reagent in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and etherification processes, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

7-(2-Methoxyethoxy)-6-nitroquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

    Reduction: The major product of the reduction reaction is 7-(2-Methoxyethoxy)-6-aminoquinazolin-4(3H)-one.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be synthesized.

Scientific Research Applications

7-(2-Methoxyethoxy)-6-nitroquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex quinazolinone derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 7-(2-Methoxyethoxy)-6-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-Methoxyethoxy)-6-nitroquinazolin-4(3H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a nitro group and a methoxyethoxy group within the quinazolinone framework makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1012057-58-7

Molecular Formula

C11H11N3O5

Molecular Weight

265.22 g/mol

IUPAC Name

7-(2-methoxyethoxy)-6-nitro-3H-quinazolin-4-one

InChI

InChI=1S/C11H11N3O5/c1-18-2-3-19-10-5-8-7(4-9(10)14(16)17)11(15)13-6-12-8/h4-6H,2-3H2,1H3,(H,12,13,15)

InChI Key

PVRDEQDUHXKCET-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C2C(=C1)N=CNC2=O)[N+](=O)[O-]

Origin of Product

United States

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